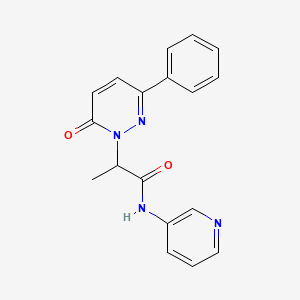
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to exhibit biological activity and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide' involves the reaction of 3-aminopyridine with 3-bromopropionyl chloride to form N-(pyridin-3-yl)propanamide. This intermediate is then reacted with 3-phenyl-6-hydroxy-1,2,4,5-tetrazine to form 2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide. Finally, this intermediate is oxidized using potassium permanganate to form the desired compound.
Starting Materials
3-aminopyridine, 3-bromopropionyl chloride, 3-phenyl-6-hydroxy-1,2,4,5-tetrazine, potassium permanganate
Reaction
Step 1: React 3-aminopyridine with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form N-(pyridin-3-yl)propanamide., Step 2: React N-(pyridin-3-yl)propanamide with 3-phenyl-6-hydroxy-1,2,4,5-tetrazine in the presence of a base such as potassium carbonate to form 2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide., Step 3: Oxidize 2-(6-hydroxy-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide using potassium permanganate to form the desired compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide.
Mechanism Of Action
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or proteins involved in tumor growth or inflammation.
Biochemical And Physiological Effects
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide has been shown to exhibit biochemical and physiological effects in various scientific research studies. This compound has been shown to inhibit tumor growth in animal models and has been studied for its potential use in cancer treatment. Additionally, it has been shown to exhibit anti-inflammatory activity in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit antitumor and anti-inflammatory activity, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide. One direction is to further study its mechanism of action and identify the specific enzymes or proteins it targets. Another direction is to explore its potential use in combination with other therapeutic agents for cancer treatment. Additionally, further research is needed to determine its safety and efficacy in humans.
Scientific Research Applications
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to exhibit antitumor activity and has been studied for its potential use in cancer treatment. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models.
properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13(18(24)20-15-8-5-11-19-12-15)22-17(23)10-9-16(21-22)14-6-3-2-4-7-14/h2-13H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIIJFCFERDAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

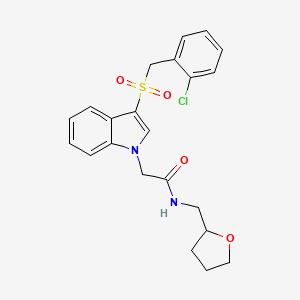
![1-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2624324.png)
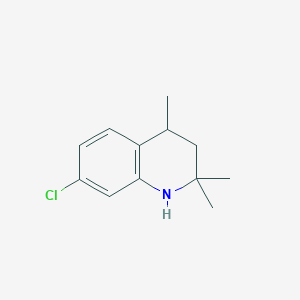
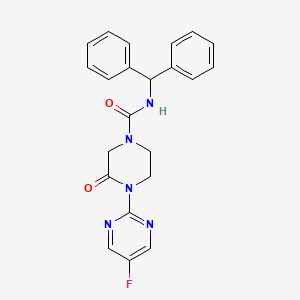
![2-ethylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2624328.png)
![4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)
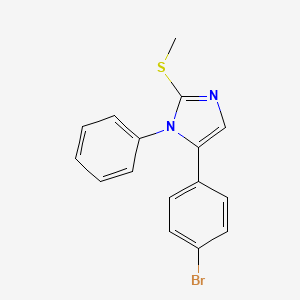
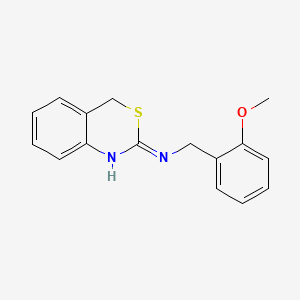
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)
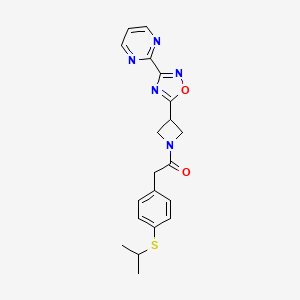
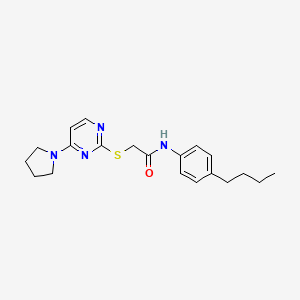
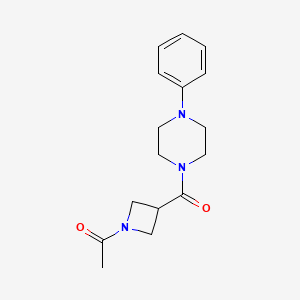
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)